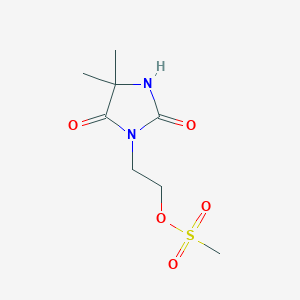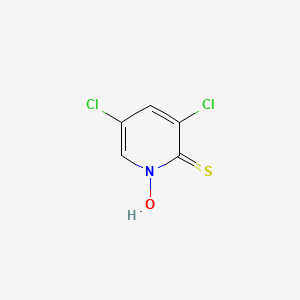
2-Pyridinethiol,3,5-dichloro-,1-oxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) is a chemical compound with the molecular formula C5H3Cl2NOS and a molecular weight of 196.05 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 3 and 5 positions, a thiol group at the 2 position, and an oxide group at the 1 position
Métodos De Preparación
One common method involves the reaction of 3,5-dichloropyridine with thiourea, followed by oxidation to introduce the oxide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxide group can be reduced under specific conditions.
Substitution: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) involves its interaction with molecular targets through its thiol and oxide groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) can be compared with other pyridine derivatives, such as:
Pyridine,3,5-dichloro-,1-oxide: Similar structure but lacks the thiol group.
2-Pyridinethiol,1-oxide: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.
The presence of both chlorine atoms and the thiol group in 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) makes it unique and potentially more reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C5H3Cl2NOS |
|---|---|
Peso molecular |
196.05 g/mol |
Nombre IUPAC |
3,5-dichloro-1-hydroxypyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NOS/c6-3-1-4(7)5(10)8(9)2-3/h1-2,9H |
Clave InChI |
KHKHUQNOBOMYHC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)N(C=C1Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



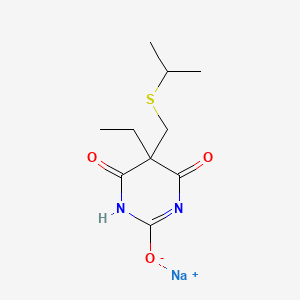
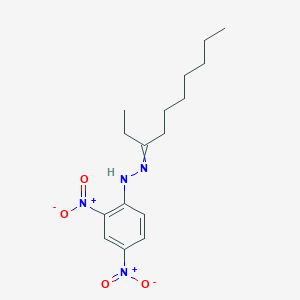
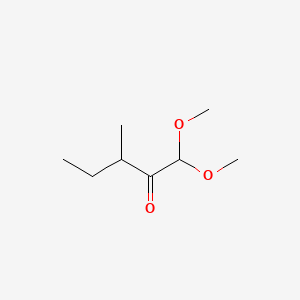
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
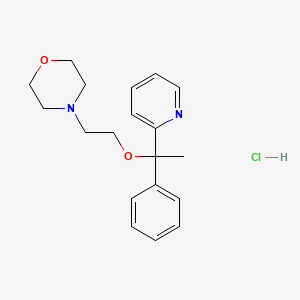
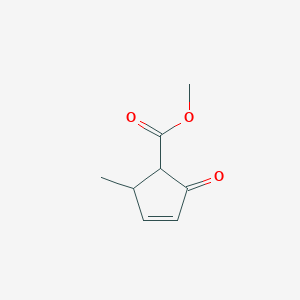
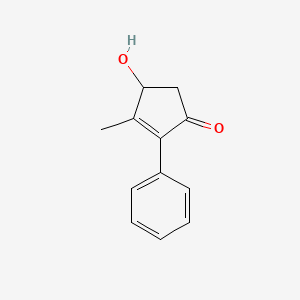
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
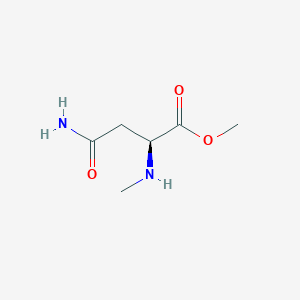
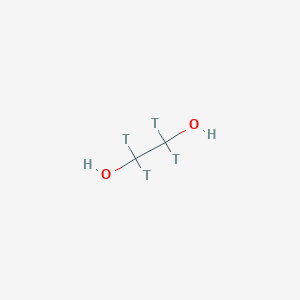
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
